molecular formula C27H24N4O3S3 B2674406 Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate CAS No. 671199-83-0

Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate

Cat. No.: B2674406
CAS No.: 671199-83-0
M. Wt: 548.69
InChI Key: MQADJUSGUKXRNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple heterocyclic rings. These rings will have delocalized electrons, leading to resonance structures. The presence of sulfur atoms in the thiazole and thiophene rings can also have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar functional groups can undergo a variety of reactions. For example, the thiazole and triazole rings might be able to act as nucleophiles in substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. It’s likely that this compound is fairly polar due to the presence of the ester group and the heteroatoms in the rings. This could affect its solubility, boiling point, and other physical properties .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

  • Research efforts have led to the synthesis of novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate. This compound was synthesized through a reaction involving N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride and ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrating a method for creating compounds with potential antitumor activities (Gomha, Muhammad, & Edrees, 2017).

Antimicrobial and Antiproliferative Activities

  • A study on thieno and thienopyrimidine derivatives explored their synthesis and tested them for antiproliferative activity. It was found that certain synthesized compounds showed significant activity against breast cancer cell lines, highlighting the potential therapeutic applications of novel thiophene derivatives (Ghorab et al., 2013).

Structural and Computational Studies

  • Novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties were synthesized and characterized. Computational studies and bioassays of these compounds showed promising antibacterial and antifungal properties, indicating the significance of thiophene-containing compounds in developing new antimicrobial agents (Mabkhot et al., 2017).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, it’s important to handle it properly and take appropriate safety precautions .

Future Directions

The presence of multiple heterocyclic rings and a functionalized ester group in this compound suggests that it could have interesting biological activity. Future research could involve testing this compound for activity against various biological targets, or using it as a starting point to synthesize new compounds .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-3-34-25(33)23-20(18-11-9-17(2)10-12-18)15-36-24(23)28-22(32)13-14-35-26-29-30-27-31(26)21(16-37-27)19-7-5-4-6-8-19/h4-12,15-16H,3,13-14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQADJUSGUKXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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